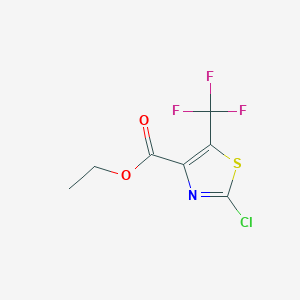
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid is a benzoic acid derivative with a molecular weight of 287.01 . It has a solid physical form and is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with bromo, fluoro, and trifluoromethyl substituents . The InChI code for this compound is 1S/C8H3BrF4O2/c9-4-2-1-3 (8 (11,12)13)6 (10)5 (4)7 (14)15/h1-2H, (H,14,15) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzoic acid derivatives are known to participate in various chemical reactions. For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 287.01 . It is typically stored in a dry environment at temperatures between 2-8°C .Scientific Research Applications
Site Selective Functionalisation
- A study demonstrates the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene, leading to derivatives including 2,6-bis(trifluoromethyl)benzoic acid, showcasing the potential of fluorinated benzoic acids in organic synthesis through selective functionalization techniques (Dmowski & Piasecka-Maciejewska, 1998).
Synthesis of Fluorinated Naphthoic Acids
- The synthesis of mono- and difluoronaphthoic acids indicates the significance of aryl carboxamides in biologically active compounds. Such methodologies provide a foundation for synthesizing fluorinated benzoic acid derivatives with potential applications in medicinal chemistry (Tagat et al., 2002).
Trifluoromethylation and Organometallic Synthesis
- Research into the palladium-catalyzed trifluoroethylation of organoboronic acids and esters highlights the importance of introducing fluorinated moieties into organic molecules, which can significantly alter their biological activities, illustrating the utility of fluorinated benzoic acids in drug design (Zhao & Hu, 2012).
Versatile Starting Material for Synthesis
- Another study focuses on the synthesis and applications of 1-bromo-3,5-bis(trifluoromethyl)benzene, a compound closely related to 3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid, in organometallic synthesis, underscoring the versatility of fluorinated benzoic acids as precursors in the creation of complex organic molecules (Porwisiak & Schlosser, 1996).
Safety and Hazards
This compound is considered hazardous and has been assigned the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZPJSHYXKADHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B6308972.png)





![1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone](/img/structure/B6309000.png)

![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate)](/img/structure/B6309034.png)
![[N-Methyl(benzyl)amino]propanedinitrile](/img/structure/B6309037.png)
![(2R,3S)-3-Isopropyl-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B6309048.png)
![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)
